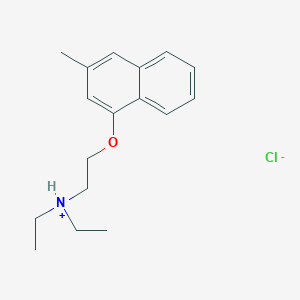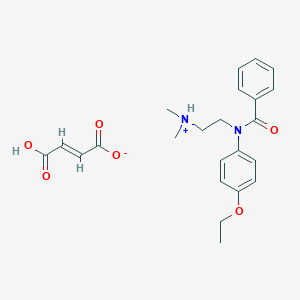
N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate, commonly known as benzocaine, is a local anesthetic that is widely used in various medical and dental procedures. It is a white, crystalline powder that belongs to the ester-type local anesthetics and is soluble in water and alcohol. Benzocaine is known for its fast-acting and long-lasting anesthetic effects, making it an essential component in many medications and topical creams.
Wirkmechanismus
Benzocaine works by blocking the sodium ion channels in the nerve cells, preventing the transmission of pain signals to the brain. It also inhibits the action of voltage-gated potassium channels, leading to membrane depolarization and a decrease in nerve excitability.
Biochemical and Physiological Effects:
Benzocaine has been shown to have minimal systemic absorption and is primarily metabolized in the liver. It has a half-life of approximately 1.5 hours and is excreted in the urine as metabolites. Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively inexpensive and readily available. However, benzocaine has been shown to interfere with certain biochemical assays, leading to false-positive results. It is therefore important to carefully consider the use of benzocaine in experimental protocols.
Zukünftige Richtungen
Future research on benzocaine could focus on its potential use in the treatment of neuropathic pain and other chronic pain conditions. There is also a need for further studies on the safety and efficacy of benzocaine in various patient populations, particularly in pediatric and elderly patients. Additionally, research could be conducted on the development of new formulations of benzocaine that could enhance its anesthetic properties and reduce the risk of adverse effects.
Synthesemethoden
Benzocaine is synthesized through the esterification of p-aminobenzoic acid with ethanol, followed by the reaction of the resulting ethyl p-aminobenzoate with dimethylaminoethanol in the presence of an acidic catalyst. The final product is obtained by the addition of fumaric acid to the reaction mixture, resulting in the formation of benzocaine fumarate.
Wissenschaftliche Forschungsanwendungen
Benzocaine has been extensively studied for its anesthetic properties and is widely used in various medical and dental procedures. It is also used as a topical anesthetic in over-the-counter products such as cough drops, throat sprays, and sunburn treatments. Benzocaine has also been studied for its potential use in the treatment of conditions such as premature ejaculation and neuropathic pain.
Eigenschaften
CAS-Nummer |
101035-05-6 |
|---|---|
Produktname |
N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate |
Molekularformel |
C23H28N2O6 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-(N-benzoyl-4-ethoxyanilino)ethyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C19H24N2O2.C4H4O4/c1-4-23-18-12-10-17(11-13-18)21(15-14-20(2)3)19(22)16-8-6-5-7-9-16;5-3(6)1-2-4(7)8/h5-13H,4,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
KHYSVMDVYIUXSQ-WLHGVMLRSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)O |
SMILES |
CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |
Synonyme |
N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




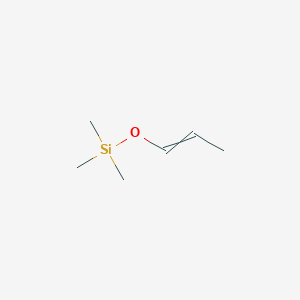


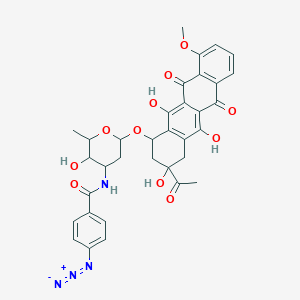
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
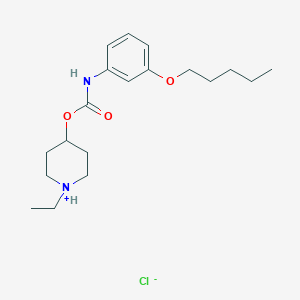

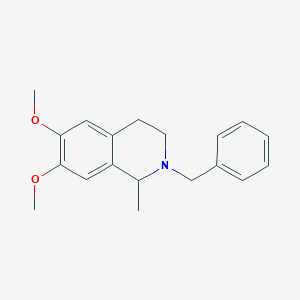

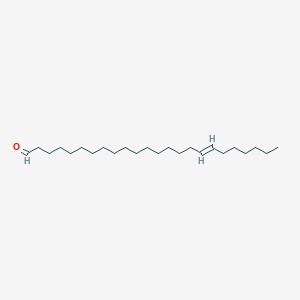
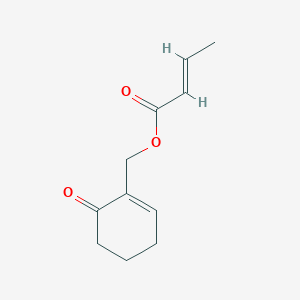
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
